molecular formula C4H10N2O3 B12827764 DL-Threonine hydroxamate

DL-Threonine hydroxamate

Cat. No.: B12827764
M. Wt: 134.13 g/mol
InChI Key: GDHYTCIGBOOCDX-UHFFFAOYSA-N
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Description

DL-Threonine hydroxamate is a compound derived from threonine, an essential amino acid It is a racemic mixture, meaning it contains both D- and L- isomers of threonine hydroxamate

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-Threonine hydroxamate typically involves the reaction of threonine with hydroxylamine. The process can be carried out under mild conditions, often in an aqueous or alcoholic solution, with the addition of a base such as sodium hydroxide to facilitate the reaction. The reaction is generally performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve more sophisticated techniques to ensure high yield and purity. This can include the use of advanced purification methods such as crystallization or chromatography. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: DL-Threonine hydroxamate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxamate group to an amine.

    Substitution: The hydroxamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions can vary widely but often involve the use of catalysts or specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

DL-Threonine hydroxamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an inhibitor of certain enzymes.

    Industry: It may be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The exact mechanism of action of DL-Threonine hydroxamate is not fully understood. it is believed to interact with specific enzymes and proteins, potentially inhibiting their activity. This interaction may involve the formation of stable complexes with metal ions or other cofactors, thereby modulating the activity of the target enzyme or protein.

Comparison with Similar Compounds

    Glycine hydroxamate: Known for its inhibitory activity against tyrosinase.

    Alanine hydroxamate: Used in similar biochemical studies.

    Serine hydroxamate: Another hydroxamate derivative with potential biological applications.

Uniqueness: DL-Threonine hydroxamate is unique due to its specific structure and the presence of both D- and L- isomers. This racemic mixture can exhibit different biological activities compared to its individual isomers, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-amino-N,3-dihydroxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3/c1-2(7)3(5)4(8)6-9/h2-3,7,9H,5H2,1H3,(H,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHYTCIGBOOCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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